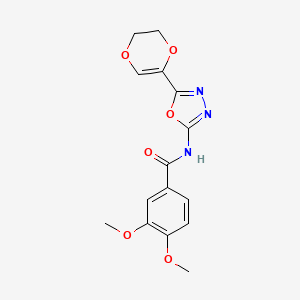

2,8-Dihydroxy-quinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,8-Dihydroxy-quinoline-6-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

The molecular structure of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, a related compound, has been characterized by FT-IR, FT-Raman, and DFT computations .

Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The yield of a related compound was 51.3% .

Physical And Chemical Properties Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The physical and spectral data of a related compound have been characterized .

Aplicaciones Científicas De Investigación

Structural and Chemical Analysis

- 2,8-Dihydroxy-quinoline-6-carboxylic acid is studied for its crystal structure, where its ionized carboxy group is in the quinoline ring plane, and the nitrogen atom is protonated, making it a 4,8-dihydroxyquinolinium-2-carboxylate monohydrate. This structure is stabilized by intermolecular hydrogen bonds involving water molecules (Okabe, Miura, & Shimosaki, 1996).

Synthesis and Preparation

- A new approach to synthesizing quinoline-2-carboxylic acid derivatives, which cap the N-terminal of natural cyclic peptides with antitumoral activity, includes the preparation of 3-hydroxyquinoline-2-carboxylic acid through a four-step procedure (Riego, Bayó, Cuevas, Albericio, & Álvarez, 2005).

Chelating and Metal Extraction Properties

- Quinoline-2-carboxylic acids with different substituents are grafted onto polymers and tested for their ability to extract metal ions from aqueous solutions, indicating significant metal ion selectivities based on substituent positions (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).

- Bis-quinoline-2-carboxylic acids have been synthesized for metal extraction, showing selective extraction of Cu2+ and Zn2+ in the presence of Fe2+ and Fe3+ (Elman, Högberg, Weber, & Muhammed, 1985).

Complex Formation and Photophysical Properties

- 4,8-Dihydroxyquinoline-2-carboxylic acid serves as a tridentate ligand in complexation with NH4VO3, demonstrating a hexagonal molecular arrangement in the crystal packing, which is significant for understanding molecular interactions and arrangements (Moriuchi, Nishiyama, Beppu, Hirao, & Rehder, 2007).

- The photophysical behaviors of certain quinoline-6-carboxylic acid derivatives in different solvents were studied, showing patterns in dual emissions and Stokes shifts, important for understanding their applications in fluorescence spectroscopy (Padalkar & Sekar, 2014).

Safety And Hazards

Direcciones Futuras

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .

Propiedades

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBVFFWDIHUQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dihydroxy-quinoline-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)

![2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2438289.png)

![N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438301.png)